

Formylurea: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Formylurea*

Cat. No.: *B075220*

[Get Quote](#)

Introduction

Formylurea (CAS No. 1190-24-5), a derivative of urea, is a molecule of growing interest in the fields of biochemistry, organic synthesis, and pharmaceutical sciences.^[1] Its unique structure, featuring both an amide and a formyl functional group, imparts a distinct reactivity that makes it a versatile building block and a subject of study for various biological interactions.^[1] This technical guide provides an in-depth overview of **formylurea**, including its nomenclature, physicochemical properties, synthesis protocols, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

Formylurea is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below for clear identification and literature searching.

Category	Identifier
Common Name	Formylurea
Synonyms	N-Formylurea, Allophanaldehyde, N-carbamoylformamide, N-formamidoformamide[2][3][4]
IUPAC Name	N-carbamoylformamide[1][2]
CAS Number	1190-24-5[1][2][5]
Molecular Formula	C ₂ H ₄ N ₂ O ₂ [1][2][5]
InChI Key	JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2][5]
SMILES	C(=O)NC(=O)N[2][6]
EC Number	214-719-4[2]
PubChem CID	70922[2]

Physicochemical Properties

The physical and chemical properties of **formylurea** are essential for its handling, application in experiments, and understanding its behavior in different environments.

Property	Value	Source
Molecular Weight	88.07 g/mol	[1][2]
Melting Point	168-173 °C	[4][5][7]
Density	~1.286 - 1.437 g/cm ³ (estimate)	[4][7]
pKa	10.35 ± 0.46 (Predicted)	[4]
Appearance	White crystalline or fluffy powder	[4][7]
XLogP3-AA	-0.7	[2]

Synthesis and Experimental Protocols

Synthesis of Formylurea from Formic Acid and Urea

Formylurea is primarily synthesized through the reaction of formic acid and urea.^[1] This reaction involves the formylation of urea, typically requiring heat. A continuous system for this synthesis has been described, offering an efficient method for its production.^[1]

Logical Workflow for **Formylurea** Synthesis

*A diagram illustrating the synthesis of **formylurea**.*

Experimental Protocol: Continuous Synthesis

- Reactant Preparation: Prepare a molar ratio of urea to formic acid between 1:1 and 1:1.5.^[1]
- Reaction Setup: Introduce the reactants into a continuous reaction kettle system.
- Reaction Conditions: Maintain the reaction temperature between 85–95°C under atmospheric pressure. This temperature range is optimal for maximizing yield while minimizing side reactions.^[1]
- Purification: The output from the reactor can be coupled with a purification system, such as triple-effect evaporation, to isolate the **formylurea** product.^[1]
- Analysis: Confirm the product identity and purity using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Applications in Synthesis

Formylurea is a versatile intermediate in organic synthesis, primarily due to the reactivity of its formyl and amide groups.^{[1][6]}

Key Chemical Reactions

- Hydrolysis: **Formylurea** can be hydrolyzed back to formic acid and urea.^[1]
- Oxidation: It can be oxidized to produce carbon dioxide and ammonia.^[1]

- Substitution: The formyl group can undergo substitution reactions. For instance, reaction with hydrogen sulfide (H₂S) can form thiourea derivatives.[\[1\]](#)

Three-Component Reaction for Dihydropyrimidinone Synthesis

A notable application of **formylurea** is its participation in a one-pot, three-component reaction to synthesize highly functionalized dihydropyrimidinones.[\[1\]](#) This reaction highlights its utility in building complex heterocyclic structures.

Workflow for Dihydropyrimidinone Synthesis

Reaction pathway for dihydropyrimidinone synthesis.

Experimental Protocol: Three-Component Synthesis

- Intermediate Formation: In a suitable solvent, react an alkyl isocyanide with a dialkyl acetylenedicarboxylate. This step generates a reactive zwitterionic intermediate.[\[1\]](#)
- Nucleophilic Attack: Introduce **formylurea** to the reaction mixture. The **formylurea** acts as a nucleophile, trapping the zwitterionic intermediate.[\[1\]](#)
- Cyclization: The trapping event initiates a cyclization cascade, leading to the formation of the dihydropyrimidinone ring structure.[\[1\]](#)
- Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the product using column chromatography or recrystallization.
- Characterization: Characterize the final dihydropyrimidinone product using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Biological Activity and Research Applications

Formylurea's structural elements suggest its potential involvement in various biochemical processes, making it a target for biological and pharmaceutical research.[\[1\]](#)

- Formylation Reactions: It is investigated for its role in formylation, a post-translational modification where a formyl group is added to proteins or other biomolecules. This

modification can alter the function and activity of the target molecules.[1]

- **Enzymatic Substrate:** **Formylurea** can act as a substrate for certain enzymes. For example, it is a minor substrate for triuret hydrolase (TrtA), though with significantly lower activity compared to triuret.[1] It is also carboxylated by urea carboxylase.[1]
- **Pharmaceutical Intermediate:** The compound serves as a precursor for synthesizing pharmaceutical agents, including antihypertensive and antimicrobial compounds.[1] Its structure is also found in analogues of antifungal drugs like posaconazole, highlighting its utility in drug design.[1]

Safety and Handling

While the toxicological properties of **formylurea** have not been fully investigated, standard laboratory precautions should be observed.[7]

- **Chemical Stability:** Stable under normal temperatures and pressures.[7]
- **Conditions to Avoid:** Avoid excess heat, dust generation, and strong oxidants.[7]
- **Incompatibilities:** Incompatible with strong oxidizing agents.[7]
- **Hazardous Decomposition:** Thermal decomposition may produce nitrogen oxides and carbon monoxide.[7]
- **Handling:** Use with adequate ventilation and avoid contact with skin, eyes, and clothing. Minimize dust generation.[7]
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formylurea | 1190-24-5 | Benchchem [benchchem.com]
- 2. Formylurea | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FORMYLUREA [drugfuture.com]
- 4. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. a2bchem.com [a2bchem.com]
- 7. Urea, N-formyl- | CAS#:1190-24-5 | Chemsrce [chemsrc.com]
- To cite this document: BenchChem. [Formylurea: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075220#formylurea-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com